molecular formula C6H9BrO3 B1365987 Methyl 5-bromo-4-oxopentanoate CAS No. 53856-93-2

Methyl 5-bromo-4-oxopentanoate

Cat. No.: B1365987
CAS No.: 53856-93-2
M. Wt: 209.04 g/mol
InChI Key: AUQDWNOSVDUIAT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester, often used as an intermediate in organic synthesis. The compound is known for its reactivity, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

Methyl 5-bromo-4-oxopentanoate is a chemical compound used in the synthesis of other organic compounds The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used in the synthesis of other organic compounds . The compound’s interaction with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It is known to be used in the synthesis of other organic compounds , which suggests that it may play a role in various biochemical reactions

Result of Action

As a chemical used in the synthesis of other organic compounds , its effects would largely depend on the specific reactions it is involved in and the resulting compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial in the study of aldehydes and ketones, as they provide insights into the reactivity and stability of these functional groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. The compound’s interactions with enzymes such as hydroxylamine and hydrazine are particularly important in understanding its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-4-oxopentanoate can be synthesized through several methods. One common route involves the bromination of methyl levulinate. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-4-oxopentanoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 5-bromo-4-oxopentanoate can be compared with other brominated esters and ketones:

Uniqueness: this compound is unique due to its specific bromination position and ester functionality, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-bromo-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQDWNOSVDUIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431841
Record name methyl 5-bromolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53856-93-2
Record name methyl 5-bromolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-4-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of bromine (27.71 g, 173.4 mmol) in methanol (40 mL) was added dropwise to a solution of ethyl 4-oxopentanoate (25.0 g, 173.4 mmol) in methanol (200 mL) at room temperature over a period of 30 minute, and the reaction mixture was stirred overnight. The reaction mixture was concentrated, and the residue was partitioned between 3:1 ether:ethyl acetate and water, washed with saturated sodium bicarbonate, water, brine, dried, and concentrated to afford 17 g of a crude clear oil. The oil was purified by MPLC (Biotage) eluting with 8:1 hexane ethyl acetate to afford methyl 5-bromo-4-oxopentanoate (10.65 g, 29.38% yield) as a clear oil. 1H NMR (CDCl3) δ 3.96 (s, 2H), 3.69 (s, 3H), 2.96 (t, 2H), 2.66 (t, 2H).
Quantity
27.71 g
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25 g
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40 mL
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

30 ml of trimethylsilyldiazomethane (2 M solution in diethyl ether) was added drop wise to a solution of 3-carbomethoxy propionylchloride (3.75 g, 30.5 mmol) in acetonitrile (75 ml) over a period of 10 mins at room temperature. The mixture was then stirred for 1 h. The reaction was cooled to 0° C. and 10g of 33% HBr in acetic acid was added slowly over 20 min, then the reaction was warmed to room temperature and stirred for 16 h. The solvent was removed in vacuo without heating and the residue was dissolved in ethyl acetate (100 ml), washed with 50 ml of saturated sodium bicarbonate solution and then 50 ml of brine. The organics were passed through a phase separator to remove any water and the solvent removed in vacuo. The resultant crude material was purified by kuglerhor distillation under reduced pressure (˜3 mbar, 150° C.) to give 5-bromo-4-oxo-pentanoic acid methyl ester (7g).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
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10g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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